molecular formula C16H24N2O4 B1380540 4-(Bis-Boc-aminomethyl)pyridine CAS No. 1823515-00-9

4-(Bis-Boc-aminomethyl)pyridine

Cat. No. B1380540
CAS RN: 1823515-00-9
M. Wt: 308.37 g/mol
InChI Key: VDFTWWFHVGODND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bis-Boc-aminomethyl)pyridine is a chemical compound with the linear formula C16H24N2O4 . It is a derivative of pyridine, which is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in several methodologies . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of 4-(Bis-Boc-aminomethyl)pyridine can be analyzed using Gauge-independent atomic orbital (GIAO) 1H and 13C nuclear magnetic resonance (NMR) chemical shift values .


Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives have been studied extensively. For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .

Scientific Research Applications

Catalysis

4-(Bis-Boc-aminomethyl)pyridine: is known for its role in catalysis, particularly in asymmetric synthesis. The compound’s structure allows it to act as a ligand, stabilizing metal catalysts and facilitating various catalytic reactions . This has implications for the synthesis of complex organic molecules with high enantiomeric purity, which is crucial in pharmaceuticals.

Drug Development

In drug development, 4-(Bis-Boc-aminomethyl)pyridine serves as a versatile building block. Its protected amine groups can be selectively deprotected, allowing for sequential synthetic steps without unwanted side reactions. This property is particularly valuable in the multi-step synthesis of active pharmaceutical ingredients .

Materials Science

The compound finds unique applications in materials science due to its ability to participate in light-initiated radical generation. This can lead to the development of new materials with special properties, such as enhanced conductivity or specific light-absorption characteristics .

Zeolite Synthesis

4-(Bis-Boc-aminomethyl)pyridine: is used as an organic structure-directing agent in the synthesis of zeolites . Zeolites are microporous materials with applications ranging from catalysis to ion exchange and gas separation. The compound helps in forming the desired zeolite framework by directing the assembly of the silica-alumina network.

Synthetic Reactions

In synthetic chemistry, 4-(Bis-Boc-aminomethyl)pyridine is employed in various synthetic reactions. Its reactivity makes it suitable for use in multicomponent reactions, where it can react with multiple reactants to form complex products in a single step.

Organic Chemistry

The Boc-protected amino groups of 4-(Bis-Boc-aminomethyl)pyridine are significant in organic chemistry. They allow for the protection and deprotection of amino groups, which is a critical step in the synthesis of peptides and other nitrogen-containing compounds .

Mechanism of Action

While the specific mechanism of action for 4-(Bis-Boc-aminomethyl)pyridine is not mentioned in the retrieved papers, it’s known that the biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .

Safety and Hazards

The safety data sheet for 4-(Bis-Boc-aminomethyl)pyridine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Piperidines, which are related to pyridines, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods for pyridine derivatives, including 4-(Bis-Boc-aminomethyl)pyridine.

properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(pyridin-4-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)18(14(20)22-16(4,5)6)11-12-7-9-17-10-8-12/h7-10H,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFTWWFHVGODND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=NC=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bis-Boc-aminomethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bis-Boc-aminomethyl)pyridine
Reactant of Route 2
Reactant of Route 2
4-(Bis-Boc-aminomethyl)pyridine
Reactant of Route 3
Reactant of Route 3
4-(Bis-Boc-aminomethyl)pyridine
Reactant of Route 4
Reactant of Route 4
4-(Bis-Boc-aminomethyl)pyridine
Reactant of Route 5
Reactant of Route 5
4-(Bis-Boc-aminomethyl)pyridine
Reactant of Route 6
Reactant of Route 6
4-(Bis-Boc-aminomethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.